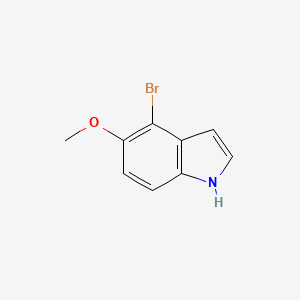

4-bromo-5-metoxi-1H-indol

Descripción general

Descripción

The compound 4-bromo-5-methoxy-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The presence of a bromine atom at the 4-position and a methoxy group at the 5-position on the indole ring system can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of different indole derivatives, as demonstrated in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Another approach involves the use of 1-hydroxyindole chemistry to develop 5H-pyrido[4, 3-b]indole derivatives, which, although not directly related to 4-bromo-5-methoxy-1H-indole, showcases the versatility of indole chemistry .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized by various spectroscopic methods and confirmed by X-ray single crystal diffraction. The analysis of the crystal structure can reveal intermolecular interactions, such as hydrogen bonds, which can influence the stability and packing of the molecules in the solid state . The molecular geometry optimizations using computational methods like DFT can provide insights into the electronic structure and properties of the molecules .

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions. The presence of substituents on the indole ring can direct further functionalization, as seen in the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a core moiety of the anti-inflammatory compound Herdmanine D . The reactivity of these compounds can be further exploited to create a variety of functionalized molecules, such as amide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 4-bromo-5-methoxy-1H-indole are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the molecule's stability, reactivity, and interaction with light. For example, the photophysics of 5-methoxyindole, a related compound, shows that it does not form exciplexes and has distinct fluorescence properties compared to other indole derivatives . The thermal stability of these compounds can also be significant, with some showing good stability up to certain temperatures .

Aplicaciones Científicas De Investigación

Aplicaciones antivirales

4-bromo-5-metoxi-1H-indol: los derivados se han estudiado por sus propiedades antivirales. Los compuestos con el núcleo indol han mostrado actividad inhibitoria contra varios virus, incluidos el virus de la influenza A y el virus Coxsackie B4. La capacidad del andamiaje del indol para unirse con alta afinidad a múltiples receptores lo convierte en un candidato valioso para desarrollar nuevos agentes antivirales .

Aplicaciones antiinflamatorias

Los derivados del indol son conocidos por poseer actividades antiinflamatorias. La modificación de la estructura del indol, como la adición de grupos bromo y metoxi, puede mejorar su actividad biológica, lo que potencialmente lleva a nuevos tratamientos para enfermedades inflamatorias .

Aplicaciones anticancerígenas

El núcleo del indol está presente en muchos compuestos naturales y sintéticos con propiedades anticancerígenasThis compound podría servir como precursor o una parte activa en la síntesis de productos farmacéuticos destinados a tratar diversos cánceres .

Aplicaciones antimicrobianas

Los derivados del indol exhiben actividad antimicrobiana contra una amplia gama de patógenos. La diversidad estructural de los compuestos a base de indol permite la focalización de cepas microbianas específicas, lo que los hace importantes para el desarrollo de nuevos antibióticos .

Aplicaciones antituberculosas

La tuberculosis sigue siendo un importante desafío de salud mundial, y los derivados del indol, incluido This compound, han demostrado ser prometedores como agentes antituberculosos. Su capacidad para interferir con los procesos celulares bacterianos los convierte en posibles candidatos para el tratamiento de la tuberculosis .

Aplicaciones antidiabéticas

La investigación ha indicado que los derivados del indol pueden desempeñar un papel en el manejo de la diabetes. Al influir en varias vías biológicas, estos compuestos pueden ayudar a regular los niveles de azúcar en sangre y proporcionar un nuevo enfoque para el tratamiento de la diabetes .

Mecanismo De Acción

Target of Action

4-Bromo-5-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of 4-bromo-5-methoxy-1H-indole involves its interaction with its targets, leading to changes in cellular processes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and changes resulting from 4-bromo-5-methoxy-1H-indole’s action are subject to ongoing research.

Biochemical Pathways

The biochemical pathways affected by 4-bromo-5-methoxy-1H-indole are likely diverse, given the broad range of biological activities exhibited by indole derivatives . These compounds can influence a variety of pathways, leading to downstream effects such as inhibition of viral replication, reduction of inflammation, and induction of cancer cell death .

Result of Action

The molecular and cellular effects of 4-bromo-5-methoxy-1H-indole’s action will depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of its action could range from antiviral effects to anticancer activity .

Safety and Hazards

4-bromo-5-methoxy-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Direcciones Futuras

Research on 4-bromo-5-methoxy-1H-indole is still ongoing, and new findings are emerging, which may lead to the development of new drugs, pesticides, and materials in the future. The intermediate products involved in the synthesis of 4-bromo-5-methoxy-1H-indole are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

Propiedades

IUPAC Name |

4-bromo-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSVUEYKYLKRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90858-86-9 | |

| Record name | 4-BROMO-5-METHOXY-1H-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

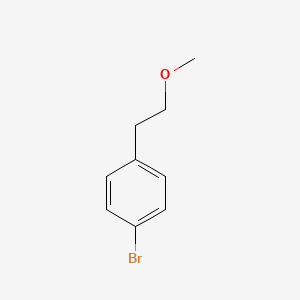

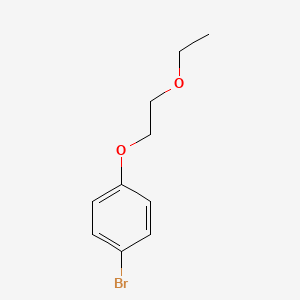

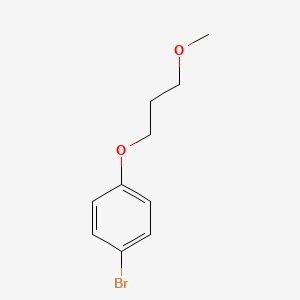

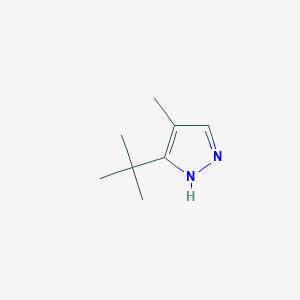

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

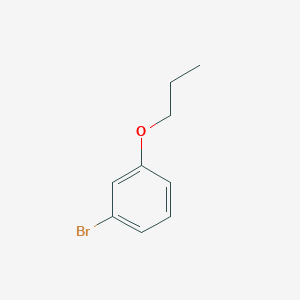

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)